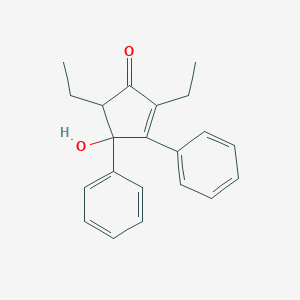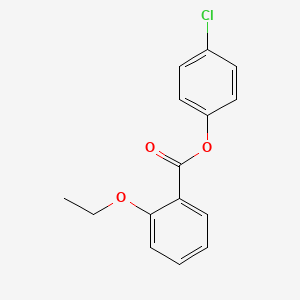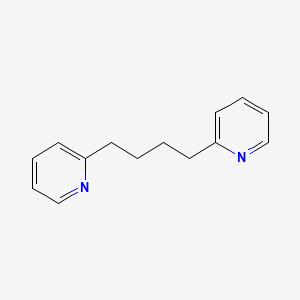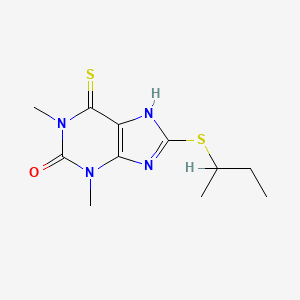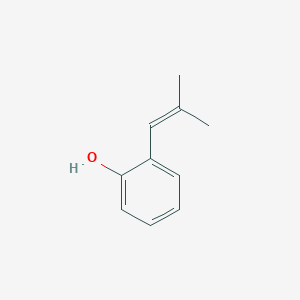
2-(2-Methyl-1-propenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-1-propenyl)phenol is an organic compound belonging to the phenol family It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 2-methyl-1-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1-propenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile under specific conditions . Another method includes the preparation of 2-methyl-1-phenyl-1-propanol, which involves the reaction of magnesium chips and additives in an organic solvent, followed by the addition of chlorobenzene and isobutylaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts, high-pressure reactors, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-1-propenyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-1-propenyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-1-propenyl)phenol involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest member of the phenol family, lacking the 2-methyl-1-propenyl group.
2-Methylphenol (o-Cresol): Similar structure but with a methyl group instead of the 2-methyl-1-propenyl group.
2-Methoxy-4-(1-propenyl)phenol: Contains a methoxy group and a propenyl group, similar in structure but with different substituents.
Uniqueness
2-(2-Methyl-1-propenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other phenolic compounds may not be suitable.
Eigenschaften
CAS-Nummer |
6395-29-5 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
2-(2-methylprop-1-enyl)phenol |
InChI |
InChI=1S/C10H12O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7,11H,1-2H3 |
InChI-Schlüssel |
UOIVYIZWVCBZNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



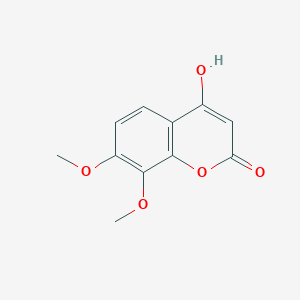


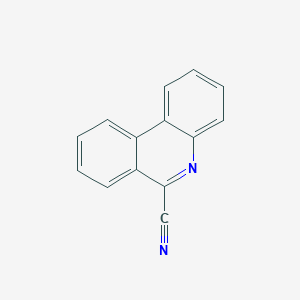
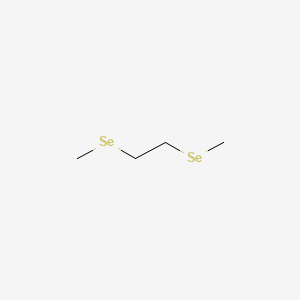
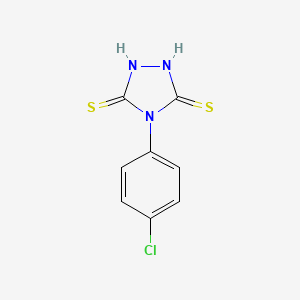
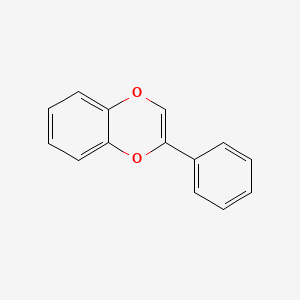
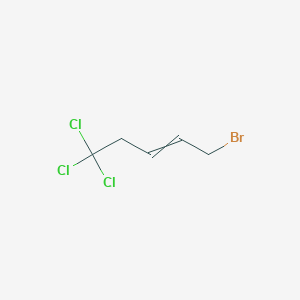
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
